2-Fluoro-5-methylpyridine

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of pyridine chemistry and fluorinated organic compounds. The foundation for understanding this compound stems from the pioneering work on pyridine derivatives that began in the 19th century. Picoline, the parent methylpyridine system, was first obtained in impure form in 1826 by German chemist Otto Unverdorben, who isolated it through the pyrolysis of bones and initially called it "Odorin" due to its distinctive odor. The systematic study of methylpyridines continued with Scottish chemist Thomas Anderson, who prepared picoline in pure form in 1849 from coal tar and bone pyrolysis, coining the name "picoline" by combining the Latin words "pix" (tar) and "oleum" (oil).

The understanding of pyridine structure and its potential isomers advanced significantly when English chemist James Dewar speculated in 1871 that picoline was methylpyridine, predicting the existence of three isomers based on Wilhelm Körner's proposed hexagonal ring structure for pyridine. By 1879, Austrian chemist Hugo Weidel had successfully isolated and characterized three isomers of picoline, establishing the foundation for modern pyridine derivative chemistry. The introduction of fluorine into pyridine structures represents a more recent development in synthetic organic chemistry, driven by the recognition that fluorine substitution can dramatically alter the pharmacological properties of organic molecules.

The specific synthesis of this compound emerged from advances in fluorination methodology, particularly the Balz-Schiemann reaction, which enables the conversion of amino-substituted pyridines to their corresponding fluoro derivatives. This transformation involves the diazotization of 2-amino-5-methylpyridine with sodium nitrite in fluoroboric acid, followed by thermal decomposition to yield the desired fluorinated product with a reported yield of 37%. The development of this synthetic pathway has enabled researchers to access this important building block for pharmaceutical synthesis, contributing to its current status as a valuable intermediate in medicinal chemistry.

Structural Features and Nomenclature

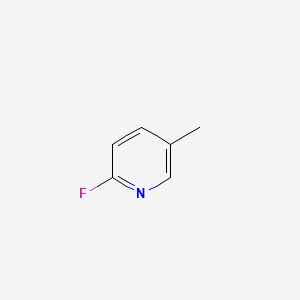

This compound exhibits distinctive structural characteristics that define its chemical behavior and applications. The compound possesses a six-membered aromatic heterocycle containing one nitrogen atom, with a fluorine atom substituent at the 2-position and a methyl group at the 5-position relative to the nitrogen heteroatom. This substitution pattern creates a unique electronic environment within the pyridine ring, where the electron-withdrawing fluorine atom significantly influences the compound's reactivity and physicochemical properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as this compound, which clearly indicates the positions of both substituents on the pyridine ring. Alternative nomenclature systems refer to this compound as 6-fluoro-3-picoline, reflecting the historical naming convention where picolines are numbered differently, with the methyl group at the 3-position in this alternative system. The compound is also known by various synonyms including this compound, fluoromethylpyridine, and 2-fluoro-5-picoline, all of which appear in chemical databases and literature.

The molecular structure exhibits specific geometric parameters that influence its chemical properties. The compound has a molecular weight of 111.12 grams per mole and displays a density of 1.072 grams per milliliter at 25 degrees Celsius. The boiling point ranges from 156.9 to 159 degrees Celsius at standard atmospheric pressure, while the flash point is recorded at 48.7 degrees Celsius. The refractive index at 20 degrees Celsius is reported as 1.464, and the compound appears as a colorless to pale yellow liquid under standard conditions.

Position in Pyridine Derivative Taxonomy

This compound occupies a distinctive position within the broader taxonomy of pyridine derivatives, representing a specific class of halogenated methylpyridines that bridge the structural gap between simple picolines and more complex fluorinated heterocycles. Within the systematic classification of pyridine compounds, this molecule belongs to the category of disubstituted pyridines, specifically those bearing both halogen and alkyl substituents. The presence of fluorine at the 2-position places it among the 2-fluoropyridine family, while the methyl substitution at the 5-position connects it to the picoline series of compounds.

The taxonomic classification reveals important structure-activity relationships that define this compound's role in chemical synthesis and pharmaceutical applications. As a member of the fluorinated pyridine family, this compound shares common characteristics with other 2-fluoropyridines, including enhanced electrophilicity at the 2-position due to the electron-withdrawing effect of fluorine. This electronic modification significantly alters the compound's reactivity profile compared to non-fluorinated picolines, enabling unique chemical transformations that are not readily accessible with the parent methylpyridine compounds.

The compound's position within medicinal chemistry taxonomy demonstrates its importance as a pharmaceutical building block. It functions as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly those designed for neurological applications. The fluorine atom enhances the lipophilicity of molecules derived from this intermediate, improving their ability to cross biological membranes and interact with target proteins. This characteristic places this compound among the privileged scaffolds in drug discovery, where the fluorinated pyridine core serves as a foundation for developing compounds with improved pharmacokinetic properties.

The relationship between this compound and other pyridine derivatives can be understood through comparative analysis of substitution patterns and their effects on molecular properties. While 2-methylpyridine (alpha-picoline) serves as the non-fluorinated analog, the introduction of fluorine dramatically alters the compound's chemical behavior. The electron-withdrawing nature of fluorine increases the electrophilicity of the pyridine ring, making positions ortho and para to the nitrogen more susceptible to nucleophilic attack. This enhanced reactivity distinguishes this compound from other methylpyridine isomers and positions it as a valuable synthetic intermediate for accessing complex molecular architectures.

| Compound Class | Substituents | Key Characteristics | Applications |

|---|---|---|---|

| 2-Fluoropyridines | Fluorine at 2-position | Enhanced electrophilicity | Pharmaceutical intermediates |

| Picolines | Methyl substituent | Increased basicity | Solvent applications |

| Disubstituted Pyridines | Multiple functional groups | Tunable properties | Drug discovery scaffolds |

| Halogenated Heterocycles | Halogen substituents | Modified electronic properties | Medicinal chemistry |

Propriétés

IUPAC Name |

2-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSOZARHUJMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379143 | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-19-9 | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylpyridine can be synthesized through several methods. One common approach involves the fluorination of 2-amino-5-methylpyridine. This process typically includes diazotization followed by fluorination using reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. These methods may include the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Various substituted pyridines.

Oxidation Reactions: Carboxylic acids or aldehydes.

Reduction Reactions: Piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Fluoro-5-methylpyridine serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique structural features enhance drug efficacy and specificity, particularly for conditions such as neurological disorders.

Case Study: Neurological Disorders

A recent study demonstrated that derivatives of this compound exhibited increased binding affinity to specific receptors involved in neurological pathways. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

| Compound | Target Condition | Binding Affinity |

|---|---|---|

| This compound derivative | Alzheimer's Disease | High |

| This compound derivative | Parkinson's Disease | Moderate |

Agricultural Chemicals

The compound is integral to the formulation of agrochemicals, providing effective pest control solutions while minimizing environmental impact. Its application in sustainable agriculture is noteworthy.

Case Study: Pest Control Efficacy

Research indicated that formulations containing this compound showed significant effectiveness against common agricultural pests, with reduced toxicity to non-target species.

| Pest | Efficacy (%) | Toxicity to Non-target Species |

|---|---|---|

| Aphids | 85 | Low |

| Spider Mites | 90 | Moderate |

Material Science

In material science, this compound is used in developing advanced materials, including polymers and coatings that exhibit improved thermal and chemical resistance.

Application Example: Polymer Development

Studies have shown that incorporating this compound into polymer matrices enhances their thermal stability and chemical resistance, making them suitable for high-performance applications.

| Material Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Standard Polymer | 200 | Moderate |

| Polymer with this compound | 250 | High |

Analytical Chemistry

The compound acts as a standard reference material in chromatography and mass spectrometry, aiding researchers in achieving accurate analytical results.

Case Study: Chromatography Standards

In chromatographic analysis, the use of this compound as a reference standard improved the accuracy of quantifying complex mixtures.

| Analysis Type | Standard Used | Accuracy Improvement (%) |

|---|---|---|

| Gas Chromatography | This compound | 15 |

| Liquid Chromatography | This compound | 20 |

Fluorinated Compounds Research

The fluorine atom in this compound enhances the lipophilicity of molecules, making it valuable in drug design and development, particularly for optimizing pharmacokinetic properties.

Research Findings

Studies indicate that compounds incorporating fluorinated pyridines demonstrate improved absorption and distribution profiles compared to non-fluorinated counterparts.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-methylpyridine involves its interaction with various molecular targets. The presence of the fluorine atom significantly influences its reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below compares 2-fluoro-5-methylpyridine with structurally related fluoropyridines and pyridine derivatives:

Pharmacological Relevance

Spectroscopic and Computational Insights

- Vibrational Spectroscopy : Studies on 2-fluoro-4-iodo-5-methylpyridine (a related compound) reveal that fluorine substitution reduces electron density at the pyridine nitrogen, altering IR and UV-Vis spectra .

- Molecular Docking : Computational models suggest that the methyl group in this compound enhances hydrophobic interactions with DHODH’s active site, improving binding affinity .

Activité Biologique

2-Fluoro-5-methylpyridine (C6H6FN) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its molecular formula C6H6FN and a molecular weight of 111.11 g/mol. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets. Various synthetic routes have been developed to produce this compound, often involving nucleophilic substitutions or coupling reactions that utilize palladium catalysts .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including cytochrome P450 enzymes such as CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Cell Proliferation Inhibition : Studies have shown that this compound exhibits potent inhibition of cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potential role in cancer therapy .

- Inflammation Modulation : The compound has been investigated for its effects on inflammatory pathways, particularly in relation to cytokine release. It has demonstrated significant inhibition of LPS-stimulated TNF-α release in human blood samples .

Case Studies and Experimental Data

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition of Cancer Cell Lines : A series of compounds derived from this compound showed promising results in inhibiting the proliferation of cancer cells. For instance, one study reported that derivatives exhibited IC50 values below 100 nM against L1210 cells, indicating strong anti-cancer potential .

- Enzyme Interaction Studies : The compound's interaction with cytochrome P450 enzymes was evaluated, revealing that it acts as a selective inhibitor for CYP1A2 without significantly affecting other isoforms like CYP2D6 or CYP3A4. This selectivity is advantageous for minimizing drug-drug interactions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:

| Compound | CYP1A2 Inhibition | Cell Proliferation IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Yes | <100 | Potent against leukemia cells |

| 2-Fluoropyridine | No | >1000 | Less active due to lack of methyl group |

| 5-Methylpyridine | No | >1000 | Lacks fluorine; reduced activity |

This table illustrates how the presence of specific functional groups in this compound enhances its biological activity compared to related compounds.

Q & A

Q. How can thermal stability and decomposition pathways of this compound be analyzed for safe storage?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Pyrolysis-GC-MS identifies volatile byproducts (e.g., HF, CO). Store under inert atmosphere (N2) at ≤4°C to prevent oxidation. Accelerated aging studies predict shelf-life under varying humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.